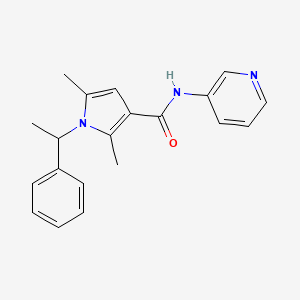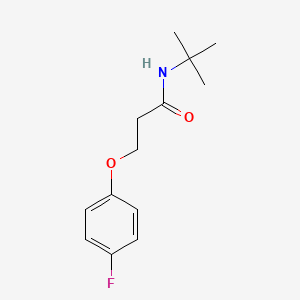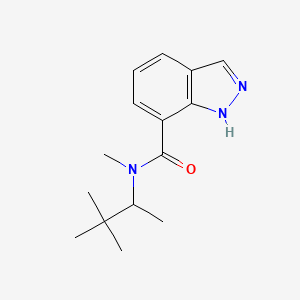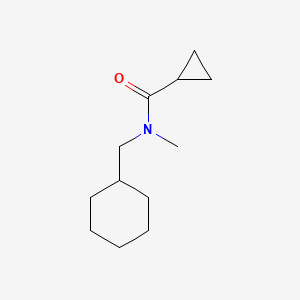![molecular formula C14H17N3O B7517374 N,3-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]benzamide](/img/structure/B7517374.png)
N,3-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,3-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]benzamide, also known as MPB, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPB is a small molecule that has been shown to have a variety of biochemical and physiological effects, making it a promising tool for researchers in a range of fields.
作用机制
The mechanism of action of N,3-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]benzamide involves its interaction with specific enzymes and other cellular targets. N,3-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]benzamide has been shown to bind to the active site of aldehyde dehydrogenase, preventing the enzyme from carrying out its normal function. This inhibition can lead to a buildup of toxic compounds within cells, which can be used to study the effects of altered metabolism on cellular processes.
Biochemical and Physiological Effects:
N,3-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]benzamide has been shown to have a variety of biochemical and physiological effects. In addition to its inhibition of aldehyde dehydrogenase, N,3-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]benzamide has been shown to affect the activity of other enzymes and proteins involved in cellular metabolism. N,3-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]benzamide has also been shown to have anti-inflammatory effects, making it a potential tool for studying the role of inflammation in disease states.
实验室实验的优点和局限性
One of the main advantages of using N,3-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]benzamide in lab experiments is its specificity for certain enzymes and cellular targets. This specificity allows researchers to study the effects of altered metabolism on specific cellular processes, without affecting other unrelated pathways. However, one limitation of using N,3-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]benzamide is its potential toxicity at high concentrations. Careful dosing and monitoring is necessary to ensure that the compound is used safely in lab experiments.
未来方向
There are many potential future directions for research involving N,3-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]benzamide. One area of interest is the development of new compounds that are similar to N,3-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]benzamide but have improved properties such as increased specificity or reduced toxicity. Another area of interest is the use of N,3-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]benzamide in the study of disease states such as cancer and neurodegenerative disorders. Finally, the use of N,3-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]benzamide in the development of new therapeutic agents is an area of active research, with the potential for new treatments for a variety of diseases.
合成方法
The synthesis of N,3-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]benzamide involves a series of chemical reactions that result in the formation of the final compound. One common method for synthesizing N,3-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]benzamide involves the reaction of 4-methylpyrazole with 3,5-dimethylbenzoyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of N,3-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]benzamide as a white crystalline solid.
科学研究应用
N,3-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]benzamide has been used in scientific research for a variety of purposes. One of the most common applications of N,3-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]benzamide is as a tool for studying the role of certain enzymes in biochemical pathways. N,3-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]benzamide has been shown to inhibit the activity of a specific enzyme called aldehyde dehydrogenase, which is involved in the metabolism of alcohol and other compounds. By inhibiting this enzyme, researchers can study the effects of altered metabolism on cellular processes and disease states.
属性
IUPAC Name |
N,3-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-11-5-4-6-13(7-11)14(18)16(2)9-12-8-15-17(3)10-12/h4-8,10H,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IELHZZXYYUJGSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N(C)CC2=CN(N=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,3-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(1H-indol-3-yl)-N-[(E)-[5-(4-nitrophenyl)thiophen-2-yl]methylideneamino]acetamide](/img/structure/B7517292.png)


![N-[(3,5-difluorophenyl)methyl]-1-methylpyrrole-2-carboxamide](/img/structure/B7517318.png)


![2-chloro-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]benzamide](/img/structure/B7517327.png)
![N-methyl-N-[(1-methylpyrazol-4-yl)methyl]cyclopropanecarboxamide](/img/structure/B7517343.png)

![(5-cyclopropyl-1,2-oxazol-3-yl)-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methanone](/img/structure/B7517368.png)
![4-[(6-chloroimidazo[1,2-a]pyridin-2-yl)methyl]-N,N-dimethylpiperazine-1-sulfonamide](/img/structure/B7517372.png)
![N,2-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]furan-3-carboxamide](/img/structure/B7517388.png)
![N,6-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-3-carboxamide](/img/structure/B7517392.png)
